Benzyl selenocyanate

描述

苄基硒氰酸盐是一种有机硒化合物,以其潜在的化学预防和抗癌特性而闻名。 它已被广泛研究,以了解其抑制各种类型癌症发展的能力,特别是在实验动物模型中 。该化合物以硒原子与氰基键合为特征,使其成为科学研究中独特而有价值的化合物。

准备方法

合成路线和反应条件: 苄基硒氰酸盐可以通过使用乙腈作为溶剂,从苄基溴化物或氯化物合成。 反应通常需要 30-60 分钟,并且无需色谱分离即可获得令人满意的产率 。一般反应如下:[ \text{C}6\text{H}_5\text{CH}_2\text{Br} + \text{KSeCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCN} + \text{KBr} ]

工业生产方法: 虽然苄基硒氰酸盐的具体工业生产方法没有得到广泛的文献记载,但实验室合成方法可以扩展到工业用途。使用乙腈作为溶剂以及与苄基溴化物或氯化物的反应是该过程的关键步骤。

反应类型:

取代反应: 苄基硒氰酸盐可以发生亲核取代反应,特别是与核苷反应形成磷硒酸三酯.

氧化和还原: 该化合物可以参与氧化还原反应,这对其化学预防特性至关重要.

常用试剂和条件:

迈克尔-阿布佐夫反应: 该反应涉及苄基硒氰酸盐和胸腺嘧啶 H-膦酸酯,在中性硅烷化剂和 2,6-二甲基吡啶的存在下.

氧化剂: 各种氧化剂可用于研究苄基硒氰酸盐的氧化还原行为。

主要产品:

磷硒酸三酯: 通过迈克尔-阿布佐夫反应形成.

氧化衍生物: 涉及苄基硒氰酸盐的氧化还原反应的产物。

科学研究应用

Antimicrobial Activity

Benzyl selenocyanate exhibits potent antimicrobial properties against a variety of pathogens. Research has demonstrated its effectiveness against both bacteria and fungi:

- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of several bacterial strains, including Escherichia coli and Pseudomonas syringae, at concentrations as low as 50 µM. It has shown greater efficacy than its analogues, thiocyanate and isothiocyanate, which lack similar antimicrobial activity .

- Fungal Activity : The compound also demonstrates antifungal properties, effectively inhibiting species like Botrytis cinerea and Alternaria brassicicola. This broad-spectrum activity suggests potential applications in agricultural pest control .

Anticancer Properties

The anticancer potential of this compound has been extensively studied:

- Chemopreventive Effects : In experimental models, this compound has shown significant chemopreventive effects against colon carcinogenesis. For example, a study involving F344 rats indicated that administration of this compound reduced the formation of colonic aberrant crypt foci induced by azoxymethane. The compound was found to inhibit prostaglandin E2 production and enhance glutathione S-transferase activity, suggesting mechanisms for its protective effects against cancer .

- Cell Line Studies : In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines, including breast and liver cancer cells. Its effectiveness is attributed to its ability to modulate cellular pathways involved in tumor progression .

Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several organoselenocyanates, including this compound, against resistant bacterial strains. The results highlighted its superior inhibitory effect compared to conventional antibiotics like oxacillin, suggesting a promising role in combating antibiotic resistance .

Chemoprevention in Animal Models

In a controlled experiment with rats, dietary supplementation with this compound was linked to a decrease in DNA damage caused by carcinogens. This study supports the hypothesis that selenium compounds can play a crucial role in cancer prevention strategies .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用机制

苄基硒氰酸盐通过多种机制发挥作用:

酶诱导: 它诱导肝脏酶的活性,导致如偶氮甲烷等致癌物的代谢增加.

DNA 甲基化抑制: 该化合物减少肝脏和结肠中的 DNA 甲基化,这与其化学预防特性有关.

氧化还原调节: 苄基硒氰酸盐影响细胞内的氧化还原平衡,有助于其抗癌活性.

类似化合物:

苄基硫氰酸盐: 苄基硒氰酸盐的硫类似物,不表现出相同的化学预防特性.

对二甲苯硒氰酸盐: 另一种具有类似抗癌特性的含硒氰酸盐化合物.

甲氧基苄基硒氰酸盐: 具有甲氧基基团的变体,在预防结肠肿瘤方面已显示出有效性.

独特性: 苄基硒氰酸盐因其硒含量而独一无二,赋予其独特的氧化还原特性和生物活性。 它诱导酶活性并抑制 DNA 甲基化的能力使其与其他类似化合物区分开来 .

相似化合物的比较

Benzylthiocyanate: A sulfur analogue of benzylselenocyanate, which does not exhibit the same chemopreventive properties.

p-Xylene Selenocyanate: Another selenocyanate-containing compound with similar anticancer properties.

Methoxybenzyl Selenocyanate: Variants with methoxy groups that have shown effectiveness in preventing colon tumors.

Uniqueness: Benzylselenocyanate is unique due to its selenium content, which imparts distinct redox properties and biological activities. Its ability to induce enzyme activity and inhibit DNA methylation sets it apart from other similar compounds .

生物活性

Benzyl selenocyanate (BSC) is an organoselenium compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and chemopreventive properties, supported by recent research findings and case studies.

Antimicrobial Activity

BSC exhibits significant antimicrobial properties against a variety of pathogens. A study demonstrated that BSC inhibited the growth of several bacteria, including Escherichia coli and Pseudomonas syringae, as well as fungi such as Botrytis cinerea and Alternaria brassicicola. Notably, BSC showed antimicrobial activity even at low concentrations (50 µM), outperforming its analogues, thiocyanate (BTC) and isothiocyanate (BITC), which exhibited no such effects at higher concentrations .

Comparative Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 50 µM | High |

| P. syringae | 50 µM | High |

| M. luteus | 2 mM | Moderate |

| B. cinerea | 2 mM | High |

| A. brassicicola | 2 mM | High |

The ability of BSC to act via gas phase also distinguishes it from other selenocompounds, indicating potential applications in both medicine and agriculture .

Anticancer Properties

BSC has shown promising anticancer activities in various studies. It has been evaluated for its ability to inhibit tumor formation in animal models. For instance, in a study involving rats, BSC significantly reduced the incidence of azoxymethane-induced colonic aberrant crypt foci compared to controls . Another study highlighted its effectiveness in reducing DNA damage caused by carcinogens, demonstrating its potential as a chemopreventive agent.

The mechanisms underlying the anticancer effects of BSC are multifaceted:

- Antioxidant Activity : BSC reduces reactive oxygen species (ROS), thereby mitigating oxidative stress associated with cancer progression.

- Inhibition of Tumor Growth : BSC has been shown to inhibit the activation of carcinogenic compounds, potentially preventing tumor initiation .

- Induction of Apoptosis : Research indicates that BSC can induce programmed cell death in cancer cells, further contributing to its anticancer profile .

Case Studies and Research Findings

- Study on Mammary and Colon Tumors : In this study, rats fed with dietary organoselenium supplements containing BSC exhibited a lower formation rate of tumors compared to those receiving inorganic selenium supplements .

- Subchronic Toxicity Assessment : A toxicity study revealed that while BSC has beneficial effects, it also caused moderate hepatic changes at higher doses (4 mg/kg/day), suggesting a need for careful dosage management in therapeutic applications .

- Chemopreventive Effects : Research indicated that oral administration of BSC resulted in significant reductions in tumor markers in animal models predisposed to familial adenomatous polyposis (FAP) .

属性

IUPAC Name |

benzyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKWDMOVMQKKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

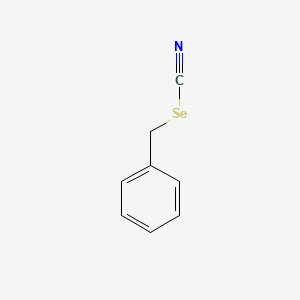

Canonical SMILES |

C1=CC=C(C=C1)C[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196924 | |

| Record name | Benzyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-93-6 | |

| Record name | Benzyl selenocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl selenocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4671-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL SELENOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。